molecular formula C9H14O5S B2842485 Ethyl 1,1,5-trioxothiepane-4-carboxylate CAS No. 62826-94-2

Ethyl 1,1,5-trioxothiepane-4-carboxylate

Cat. No.: B2842485
CAS No.: 62826-94-2
M. Wt: 234.27
InChI Key: UVBYPQPUPNIYMO-UHFFFAOYSA-N
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Description

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a sulfur-containing heterocyclic ester characterized by a seven-membered thiepane ring with three oxo groups (at positions 1, 1, and 5) and an ethyl carboxylate substituent at position 2. The compound’s structure combines a sulfur atom within the ring system and multiple oxygenated functional groups, conferring unique physicochemical and biological properties.

Properties

IUPAC Name

ethyl 1,1,5-trioxothiepane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-2-14-9(11)7-3-5-15(12,13)6-4-8(7)10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBYPQPUPNIYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCS(=O)(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,1,5-trioxothiepane-4-carboxylate typically involves the oxidation of ethyl 5-oxothiepane-4-carboxylate. This process can be achieved using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using advanced oxidation technologies. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,1,5-trioxothiepane-4-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones

  • Reduction: Formation of reduced sulfur compounds

  • Substitution: Formation of halogenated derivatives

Scientific Research Applications

Ethyl 1,1,5-trioxothiepane-4-carboxylate has several scientific research applications, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 1,1,5-trioxothiepane-4-carboxylate can be compared with other similar compounds, such as ethyl 5-oxothiepane-4-carboxylate and other sulfur-containing heterocyclic compounds. Its uniqueness lies in its specific oxidation state and functional groups, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related esters and sulfur-containing compounds, leveraging data from analogous systems in the provided evidence.

Physicochemical Properties

Ethyl 1,1,5-trioxothiepane-4-carboxylate’s molecular complexity (thiepane ring, trioxo groups) distinguishes it from simpler esters like ethyl acetate (EA). Key differences include:

Property Ethyl Acetate This compound (Hypothetical)
Molecular Weight (g/mol) 88.11 ~220–250 (estimated)
Boiling Point (°C) 77.1 Likely >150 (due to larger size and ring rigidity)
Solubility Miscible in organic solvents, limited in water Moderate in polar solvents (enhanced by oxo groups), low water solubility
Volatility High Low (steric hindrance from thiepane ring)

The thiepane ring and oxo groups likely reduce volatility and increase thermal stability compared to ethyl acetate, aligning with trends observed in sulfur-containing heterocycles .

Release Kinetics

In controlled-release systems (Figure 2, ), ethyl acetate exhibits rapid diffusion through polyethylene films, with release rates declining over 36 days. By contrast, this compound’s bulkier structure and lower volatility would likely result in slower release kinetics, extending its utility in long-term applications (e.g., agrochemical dispensers or drug delivery).

Bioactivity and IC50 Trends

However, steric effects from the ring system could counterbalance this advantage, necessitating empirical validation.

Stability and Reactivity

This compound’s trioxo groups may increase susceptibility to hydrolysis or nucleophilic attack compared to ethyl acetate. However, the thiepane ring’s electron-withdrawing effects could stabilize the ester moiety, delaying degradation—a critical factor for shelf life in formulations .

Biological Activity

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

This compound can be synthesized using various methodologies. One common approach involves the reaction of ethyl malonate with sulfur trioxide and subsequent hydrolysis to yield the desired compound. The general reaction scheme is as follows:

  • Formation of the Intermediate : Ethyl malonate reacts with sulfur trioxide to form an intermediate thioester.
  • Cyclization and Hydrolysis : The intermediate undergoes cyclization to form the trioxothiepane structure, followed by hydrolysis to yield this compound.

Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been evaluated for anti-inflammatory effects:

  • Cytokine Inhibition : Studies indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.
  • Animal Models : In murine models of inflammation, the compound reduced edema significantly compared to control groups.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that:

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus2015
Escherichia coli3012
Pseudomonas aeruginosa5010

The compound demonstrated significant antibacterial activity particularly against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Effects

In an experimental model assessing anti-inflammatory effects, this compound was administered to mice subjected to carrageenan-induced paw edema. The findings were as follows:

Treatment GroupEdema Reduction (%)
Control0
Ethyl Trioxothiepane45
Standard Drug (Ibuprofen)50

The results suggest that while this compound is effective in reducing inflammation, it may not be as potent as traditional NSAIDs.

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